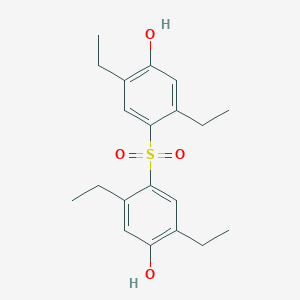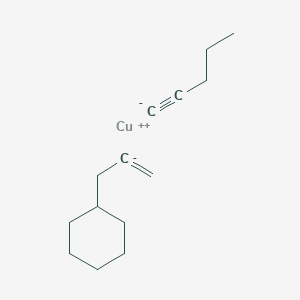silane CAS No. 117637-75-9](/img/structure/B14306751.png)
[(1-Benzothiophen-3-yl)ethynyl](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Benzothiophen-3-yl)ethynylsilane is an organosilicon compound that features a benzothiophene moiety attached to a trimethylsilyl group via an ethynyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzothiophen-3-yl)ethynylsilane typically involves the coupling of a benzothiophene derivative with a trimethylsilylacetylene. One common method is the Sonogashira coupling reaction, which uses a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for (1-Benzothiophen-3-yl)ethynylsilane are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
(1-Benzothiophen-3-yl)ethynylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ethynyl linkage or the benzothiophene ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce a wide range of functional groups.
科学研究应用
(1-Benzothiophen-3-yl)ethynylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism by which (1-Benzothiophen-3-yl)ethynylsilane exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets through its benzothiophene moiety and ethynyl linkage. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular function.
相似化合物的比较
(1-Benzothiophen-3-yl)ethynylsilane can be compared with other similar compounds, such as:
Trimethylsilane: A simpler organosilicon compound with a similar trimethylsilyl group but lacking the benzothiophene moiety.
Phenylacetylene: Contains an ethynyl linkage but lacks the silicon and benzothiophene components.
Benzothiophene derivatives: Compounds that contain the benzothiophene moiety but differ in their functional groups and linkages.
The uniqueness of (1-Benzothiophen-3-yl)ethynylsilane lies in its combination of a benzothiophene ring, an ethynyl linkage, and a trimethylsilyl group, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
117637-75-9 |
|---|---|
分子式 |
C13H14SSi |
分子量 |
230.40 g/mol |
IUPAC 名称 |
2-(1-benzothiophen-3-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H14SSi/c1-15(2,3)9-8-11-10-14-13-7-5-4-6-12(11)13/h4-7,10H,1-3H3 |
InChI 键 |
JQWLTDWXRCFXGJ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=CSC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


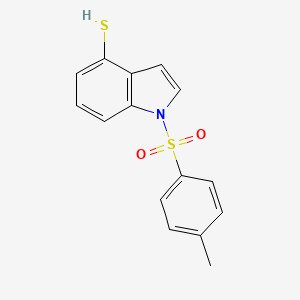
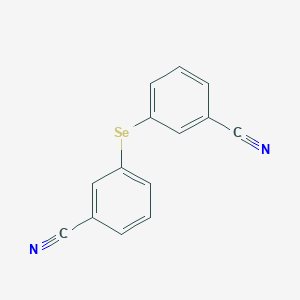

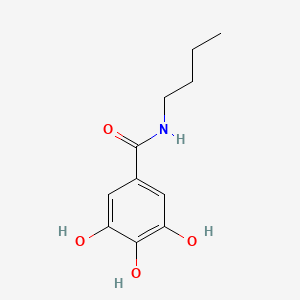
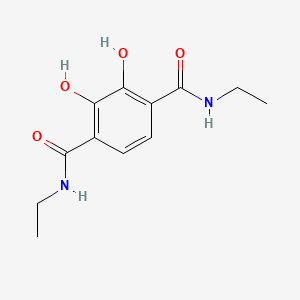


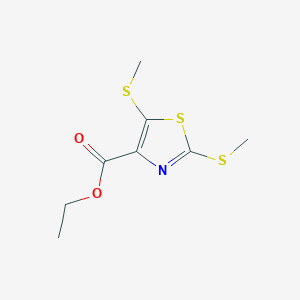

![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
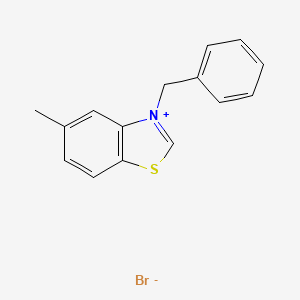
![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)
